ethyl 1-(4-methylphenyl)-6-oxo-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate
Description
This compound is a pyridazine derivative characterized by:
- 4-methylphenyl substituent at position 1.
- Carbamoylmethoxy group at position 4, linked to a 2-trifluoromethylphenyl moiety.
- Ethyl ester at position 2.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carbamoyl linkage may influence target-binding specificity .
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-6-oxo-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O5/c1-3-33-22(32)21-18(12-20(31)29(28-21)15-10-8-14(2)9-11-15)34-13-19(30)27-17-7-5-4-6-16(17)23(24,25)26/h4-12H,3,13H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSWUBCDVAAESP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methylphenyl)-6-oxo-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the trifluoromethyl group and the carbamoyl methoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methylphenyl)-6-oxo-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of this compound. Research indicates that derivatives of pyridazine compounds exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus , Escherichia coli , and Bacillus subtilis . The mechanism of action is thought to involve the inhibition of bacterial growth through interference with cellular processes.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Ethyl 1-(4-methylphenyl)-6-oxo... | Staphylococcus aureus | 324.7 |
| Ethyl 1-(4-methylphenyl)-6-oxo... | Escherichia coli | 405.87 |
| Ethyl 1-(4-methylphenyl)-6-oxo... | Bacillus subtilis | 649.4 |
These findings suggest that ethyl 1-(4-methylphenyl)-6-oxo-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate could be a promising candidate for further development into antimicrobial agents .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In preclinical models, it demonstrated the ability to reduce inflammation markers, making it a potential therapeutic agent for inflammatory diseases such as arthritis and other chronic inflammatory conditions. The mechanism may involve the inhibition of specific pathways involved in inflammation .
Potential as a PDE Inhibitor
Phosphodiesterase (PDE) inhibitors are critical in treating various conditions, including asthma and chronic obstructive pulmonary disease (COPD). This compound has shown promise in preliminary studies as a PDE inhibitor, potentially influencing cyclic nucleotide levels and offering therapeutic benefits in respiratory diseases .
Synthesis and Structural Variations
The synthesis of this compound can be achieved through various methods, including the Biginelli reaction, which is known for producing diverse bioactive compounds. Researchers have explored different structural modifications to enhance its biological activity, leading to derivatives with improved efficacy against specific targets .
Case Studies and Research Insights
Several case studies have documented the applications of this compound in laboratory settings:
- A study conducted on its antibacterial properties demonstrated that derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria.
- Another research effort focused on its anti-inflammatory potential showed a significant reduction in cytokine levels in vitro.
These studies underline the compound's versatility and potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of ethyl 1-(4-methylphenyl)-6-oxo-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group and carbamoyl methoxy group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share the pyridazine core but differ in substituents, leading to distinct physicochemical and biological properties:
*XLogP3 values estimated using analogous compounds.
Key Comparative Insights
Lipophilicity and Bioavailability
- The target compound and the dual-CF3 derivative (CAS 478067-01-5) exhibit the highest lipophilicity (XLogP3 ~3.4–3.5), favoring blood-brain barrier penetration but risking solubility limitations .
- The 4-fluorophenyl analog (CAS 899943-46-5) balances moderate lipophilicity (XLogP3 ~2.6) with improved solubility, making it a candidate for oral formulations .
Substituent-Driven Activity
- The carbamoylmethoxy group in the target compound may enhance hydrogen-bond interactions with biological targets (e.g., enzymes or receptors) compared to the pyridin-2-ylsulfanyl group in CAS 338396-07-9, which could favor redox-mediated mechanisms .
- Methoxy and trifluoromethyl groups in the carbamoyl side chain (target vs.
Ester Group Stability
- Ethyl esters (target, CAS 478067-01-5) generally hydrolyze slower than methyl esters (CAS 338396-07-9), extending plasma half-life but requiring enzymatic activation for prodrug efficacy .
Biological Activity
Ethyl 1-(4-methylphenyl)-6-oxo-4-({[2-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features, including trifluoromethyl and carbamoyl moieties, suggest enhanced biological activity through specific molecular interactions. This article aims to explore the biological activity of this compound in detail, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C20H19F3N2O4
- Molecular Weight: 404.37 g/mol
- IUPAC Name: this compound
This compound features multiple functional groups that contribute to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyridazine derivatives, including the compound in focus. The following table summarizes the minimum inhibitory concentrations (MIC) against several bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Ethyl 1-(4-methylphenyl)-6-oxo... | Staphylococcus aureus | 128 |
| Ethyl 1-(4-methylphenyl)-6-oxo... | Escherichia coli | 256 |
| Ethyl 1-(4-methylphenyl)-6-oxo... | Pseudomonas aeruginosa | 512 |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Anticancer Activity
In addition to antimicrobial effects, the compound has shown promise in anticancer research. A study evaluated its cytotoxic effects on various cancer cell lines. The following table presents the IC50 values for different cancer types:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These findings suggest that ethyl 1-(4-methylphenyl)-6-oxo... can inhibit cancer cell proliferation effectively.
The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets. Preliminary studies suggest that it may act by inhibiting specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
Study on Antimicrobial Efficacy
In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyridazine derivatives, including ethyl 1-(4-methylphenyl)-6-oxo... They tested these compounds against a panel of bacterial strains using agar diffusion methods. The study concluded that compounds with electron-withdrawing groups like trifluoromethyl exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts .
Study on Anticancer Properties
A recent investigation published in Cancer Research assessed the anticancer potential of this compound on various human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study emphasized the compound's potential as a lead for developing new anticancer agents .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step reactions involving cyclization or condensation strategies. For example, analogous pyridazine derivatives are synthesized using Biginelli reactions (one-pot condensation of aldehydes, β-ketoesters, and thioureas) or Michael additions followed by cyclization . Optimizing reaction parameters, such as solvent polarity (e.g., ethanol or DMF), temperature (reflux conditions), and catalysts (e.g., NaOH or acidic resins), is critical for improving yields. Evidence from cyclohexene derivatives suggests that refluxing with ethyl acetoacetate in alcohol under basic conditions achieves high regioselectivity .
Q. How can spectroscopic and crystallographic techniques characterize this compound?
- NMR : Use - and -NMR to confirm the presence of the trifluoromethyl group ( ppm for ), ester carbonyl ( ppm), and pyridazine ring protons ( ppm) .
- X-ray crystallography : Resolve crystal packing and molecular conformation. For example, cyclohexene derivatives with similar substituents exhibit distorted envelope or half-chair conformations, influenced by steric effects from aryl groups .
- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] or [M+Na] peaks) .
Advanced Research Questions
Q. What computational methods are suitable for studying electronic properties and intermolecular interactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, electron-withdrawing groups like trifluoromethyl lower LUMO energy, enhancing electrophilicity. Molecular docking studies can model interactions with biological targets, though this requires validated protein structures .
Q. How does the substitution pattern (e.g., trifluoromethyl) affect physicochemical properties?
- Lipophilicity : The trifluoromethyl group increases logP, enhancing membrane permeability.
- Thermal stability : Thermogravimetric analysis (TGA) of analogous compounds shows decomposition temperatures >200°C, suitable for high-temperature reactions .
- Solubility : Polar ester groups improve solubility in DMSO or ethanol, while aryl groups reduce aqueous solubility .
Q. What strategies address regioselectivity challenges during synthesis?
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl or amine groups) to direct coupling reactions.
- Microwave-assisted synthesis : Reduces side reactions by accelerating reaction kinetics (e.g., 30-minute cyclization vs. 8-hour reflux) .
- Catalytic control : Use palladium catalysts for Suzuki-Miyaura couplings to achieve selective aryl-aryl bond formation .
Q. How can this compound serve as an intermediate for heterocyclic systems?
The pyridazine core and ester functionality enable derivatization into spiro compounds, isoxazoles, or quinazolines. For example, Michael adducts of similar structures undergo ring-opening reactions with hydrazines to form pyrazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
